molecular formula C11H13ClN3NaO6S B10829539 Upacicalcet (sodium)

Upacicalcet (sodium)

Cat. No.: B10829539
M. Wt: 373.75 g/mol
InChI Key: KUQQRUUFBPFDOW-QRPNPIFTSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Upacicalcet involves several steps, starting with the preparation of the core structure, which includes a 2-amino-3-(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino propanoic acid . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature controls to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of Upacicalcet (sodium) involves scaling up the synthetic routes to produce the compound in large quantities. This process requires stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Upacicalcet undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Properties

Molecular Formula

C11H13ClN3NaO6S

Molecular Weight

373.75 g/mol

IUPAC Name

sodium;(2S)-2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoate

InChI

InChI=1S/C11H14ClN3O6S.Na/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17;/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21);/q;+1/p-1/t8-;/m0./s1

InChI Key

KUQQRUUFBPFDOW-QRPNPIFTSA-M

Isomeric SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NC[C@@H](C(=O)[O-])N.[Na+]

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)[O-])N.[Na+]

Origin of Product

United States

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